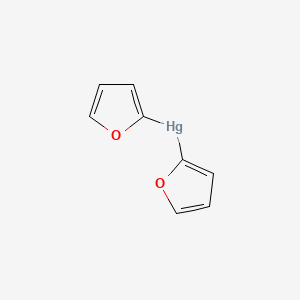

Mercury, di-2-furanyl-

Description

Historical Trajectories in Organomercury Research

The study of organometallic compounds has a rich history, with early significant discoveries including Louis Claude Cadet's synthesis of methyl arsenic compounds and Edward Frankland's work on diethyl- and dimethylzinc. wikipedia.org Organomercury compounds, in particular, have been known and synthesized for a considerable time. The first mercuration of an aromatic ring, that of benzene, was reported by Otto Dimroth in 1898. wikipedia.org

Historically, mercury and its compounds have been used in a variety of applications, from pigments in ancient times to medical treatments, such as the use of mercurous chloride for syphilis from the 17th to the 19th century. envchemgroup.com Organomercury derivatives like thiomersal have also been used as preservatives. wikipedia.orgenvchemgroup.com However, the trajectory of organomercury research has been significantly influenced by the understanding of the toxicity associated with these compounds. wikipedia.orglibretexts.org Events like the environmental poisoning in Minamata, Japan, where inorganic mercury was converted by microorganisms into highly toxic methylmercury (B97897), highlighted the severe risks. libretexts.org This discovery underscored how mercury could be transformed in the environment into hazardous organometallic derivatives. libretexts.org Consequently, the use of many organomercury compounds, such as tetraethyllead (B6334599) (an organolead compound) and certain organomercury pesticides, has been curtailed due to environmental and health concerns. wikipedia.org

Contemporary Research Significance of Di-2-furanylmercury

Despite the toxicity concerns that limit broad applications, di-2-furanylmercury and related compounds remain subjects of academic interest for their specific reactivity and structural properties. ontosight.ai

Synthesis and Structure

The synthesis of di-2-furanylmercury is a well-established process that takes advantage of the electron-rich nature of the furan (B31954) ring, making it prone to electrophilic substitution. The typical method involves a two-step sequence:

Mercuration: Furan is reacted with a mercury(II) salt, commonly mercury(II) chloride (HgCl₂), in the presence of sodium acetate (B1210297). This reaction yields 2-chloromercurifuran (also known as 2-furylmercury chloride). guidechem.com

Symmetrization: The resulting 2-chloromercurifuran is then treated with a reagent like potassium iodide to produce the symmetric di-2-furanylmercury.

Structurally, di-2-furanylmercury exhibits a molecular geometry characteristic of diorganomercury compounds. X-ray crystallographic analysis reveals a linear C-Hg-C bond angle of approximately 180°. The mercury atom is bonded to the C2 carbon of each of the two planar furan rings.

Interactive Data Table: Key Crystallographic Parameters for Di-2-furanylmercury

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| C-Hg-C Bond Angle (°) | ~180 |

| Hg-C Bond Length (Å) | Varies based on specific crystal structure determination |

| Furan Ring Planarity | Planar |

Note: Specific values are determined from single-crystal X-ray diffraction analysis.

Spectroscopic Properties

Various spectroscopic techniques are employed to characterize di-2-furanylmercury, providing detailed insights into its molecular structure and bonding.

NMR Spectroscopy: ¹H and ¹³C NMR spectra show distinct signals for the furan ring protons and carbons, with chemical shifts influenced by the mercury atom. ¹⁹⁹Hg NMR is particularly informative for organomercury compounds, as the chemical shifts are very sensitive to the ligand environment. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the furan ring's C-H, C=C, and C-O vibrations, as well as the Hg-C stretching vibration, which typically appears at lower frequencies (below 600 cm⁻¹).

Mass Spectrometry: The mass spectrum confirms the molecular weight via the molecular ion peak, which shows a distinctive isotopic pattern due to mercury's multiple natural isotopes. Common fragmentation involves the loss of one or both furan rings.

Interactive Data Table: Representative Spectroscopic Data for Di-2-furanylmercury

| Spectroscopy | Feature | Typical Range/Observation |

|---|---|---|

| ¹H NMR | Furan Protons (H3, H4, H5) | Distinct signals influenced by the Hg atom. |

| ¹³C NMR | Furan Carbons | Signals provide information on the carbon skeleton; ¹J(¹⁹⁹Hg-¹³C) coupling is informative. |

| IR | C-H stretch (furan) | 3100-3000 cm⁻¹ |

| IR | C=C, C-O stretch (furan) | 1600-1000 cm⁻¹ |

| IR | Hg-C stretch | < 600 cm⁻¹ |

Reactivity and Applications in Synthesis

Di-2-furanylmercury serves as a useful reagent in organic synthesis, primarily for introducing the 2-furanyl group into other molecules. The reactivity of the C-Hg bond allows it to react with various electrophiles.

A notable application is the synthesis of furyl ketones through reaction with acyl chlorides. This reaction proceeds by displacing one of the furanyl groups from the mercury center with an acyl group, providing a direct route to these versatile chemical intermediates.

Interactive Data Table: Synthesis of Furyl Ketones

| Acyl Chloride | Resulting Furyl Ketone |

|---|---|

| Acetyl Chloride | 2-Acetylfuran |

| Benzoyl Chloride | 2-Benzoylfuran |

This table summarizes the general reaction of di-2-furanylmercury with acyl chlorides.

Furthermore, di-2-furanylmercury can participate in photochemical reactions. Upon irradiation with UV light, the C-Hg bond can undergo homolytic cleavage, generating a highly reactive 2-furanyl radical. This radical intermediate can then engage in various subsequent reactions, expanding the synthetic utility of the parent compound. It has also been used in coupling reactions with other organometallic reagents to form bi-aryl compounds.

Properties

CAS No. |

28752-79-6 |

|---|---|

Molecular Formula |

C8H6HgO2 |

Molecular Weight |

334.72 g/mol |

IUPAC Name |

bis(furan-2-yl)mercury |

InChI |

InChI=1S/2C4H3O.Hg/c2*1-2-4-5-3-1;/h2*1-3H; |

InChI Key |

KKZBAMRWSJFGBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)[Hg]C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Pathways to Di 2 Furanylmercury and Analogs

Mercury Salt Reactivity with Furan (B31954) Derivatives

The direct mercuration of furan is a well-established and facile process due to the electron-rich nature of the furan ring, which makes it susceptible to electrophilic substitution. pharmaguideline.comnih.gov The reaction typically involves the treatment of furan with a mercury(II) salt, leading to the formation of a 2-furylmercuric salt. This intermediate is then converted to the symmetric di-2-furanylmercury.

The most common approach involves a two-step sequence. First, furan is reacted with mercury(II) chloride (HgCl₂) in the presence of sodium acetate (B1210297) in an aqueous medium. This reaction yields 2-chloromercurifuran (also known as 2-furylmercury chloride). guidechem.com Subsequently, this organomercurial halide undergoes a process called symmetrization to produce the target compound, di-2-furanylmercury. Symmetrization can be achieved by treating the 2-chloromercurifuran with various reagents, such as potassium iodide, which facilitates the formation of the more stable symmetric product.

Similarly, mercury(II) acetate, Hg(OAc)₂, can be employed for the initial mercuration of furan. As a reagent, it readily reacts with electron-rich aromatic compounds. The resulting 2-acetoxymercurifuran can also be converted to di-2-furanylmercury.

The following table summarizes the typical synthetic pathway from furan to di-2-furanylmercury.

Table 1: Synthesis of Di-2-furanylmercury via Direct Mercuration

| Step | Reactants | Reagents | Product | Description |

|---|---|---|---|---|

| 1. Mercuration | Furan, Mercury(II) chloride | Sodium acetate, Water | 2-Chloromercurifuran | Furan undergoes electrophilic substitution with HgCl₂ to form the organomercurial halide. |

| 2. Symmetrization | 2-Chloromercurifuran | Potassium iodide | Di-2-furanylmercury | The organomercurial halide is converted to the symmetric diorganomercury compound. |

Catalytic Methodologies for Furanylmercurial Synthesis

While mercury(II) salts are extensively used as catalysts in various organic transformations, including the cyclization of unsaturated precursors to form furan and tetrahydrofuran (B95107) derivatives, their application in the catalytic synthesis of furanylmercurials is not a prominent feature in the scientific literature. The synthesis of compounds like di-2-furanylmercury typically relies on stoichiometric mercuration reactions as described in the previous section.

Research into catalytic C-H functionalization has explored various transition metals for the modification of furan cores. nih.gov However, these efforts are generally focused on creating C-C or C-heteroatom bonds using metals like palladium, gold, or rhodium, rather than C-Hg bonds. The direct mercuration of furan is an efficient stoichiometric process, which may explain the limited development of specific catalytic cycles for this particular transformation.

Mechanistic Insights into Furyl-Mercury Bond Formation

The formation of the furyl-mercury bond is a classic example of an electrophilic aromatic substitution reaction. The furan ring, being π-rich, acts as a nucleophile, attacking the electrophilic mercury species, typically a mercury(II) salt like HgCl₂ or Hg(OAc)₂.

The mechanism proceeds through the following key stages:

Generation of the Electrophile : The mercury(II) salt provides the electrophilic mercury species. The electrophilicity can be modulated by the anionic ligand attached to the mercury center.

Electrophilic Attack and Formation of a Sigma Complex : The furan ring attacks the mercury electrophile. This attack preferentially occurs at the C-2 (or α) position. The reason for this regioselectivity is the superior stability of the resulting intermediate, a carbocation known as a sigma complex or arenium ion. When the attack is at the C-2 position, the positive charge can be delocalized over three atoms, including the ring oxygen, through resonance. This provides greater stabilization compared to an attack at the C-3 (or β) position, where the positive charge is only delocalized over two carbon atoms.

Deprotonation : A base, such as the acetate ion from the buffer or a water molecule, removes the proton from the C-2 position, restoring the aromaticity of the furan ring and yielding the 2-furylmercury product.

Reaction Chemistry and Transformational Processes of Di 2 Furanylmercury

Di-2-furanylmercury as a Synthetic Reagent

Di-2-furanylmercury serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of the furanyl moiety into various molecular frameworks. Its utility stems from the reactivity of the carbon-mercury bond, which allows for transmetalation or direct reaction with electrophiles.

One of the notable applications of di-2-furanylmercury is in the synthesis of ketones. The reaction of di-2-furanylmercury with acyl chlorides provides a pathway to furyl ketones. This transformation is significant as ketones are versatile intermediates in organic chemistry, serving as precursors to a wide range of functional groups and more complex molecules. The general reaction involves the displacement of one of the furanyl groups from the mercury center by an acyl group.

A specific example is the reaction of di-2-furanylmercury with acyl chlorides, which proceeds via a nucleophilic substitution mechanism. chemguide.co.ukchemistrysteps.com The furanyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This leads to the formation of a furyl ketone and a furylmercury chloride species. The reactivity of acyl chlorides is attributed to the electron-withdrawing nature of the chlorine and oxygen atoms, which polarizes the carbonyl carbon and makes it susceptible to nucleophilic attack. cognitoedu.orgchemistrystudent.com

The table below summarizes the reaction of di-2-furanylmercury with various acyl chlorides to yield the corresponding furyl ketones.

| Acyl Chloride | Di-2-furanylmercury | Product (Furyl Ketone) |

| Acetyl chloride | Di-2-furanylmercury | 2-Acetylfuran |

| Propanoyl chloride | Di-2-furanylmercury | 2-Propanoylfuran |

| Benzoyl chloride | Di-2-furanylmercury | 2-Benzoylfuran |

Furthermore, di-2-furanylmercury can be employed in coupling reactions. For instance, it can react with organometallic reagents in the presence of a suitable catalyst to form bi-aryl compounds. These reactions expand the synthetic utility of di-2-furanylmercury beyond the synthesis of ketones.

Catalytic Roles of Mercury in Furan (B31954) Functionalization

Mercury compounds, including mercury(II) salts, have been utilized as catalysts in the functionalization of furan rings. The mercuration of furans, which involves the electrophilic substitution of a hydrogen atom on the furan ring with a mercury-containing group, is a key step in these processes. This reaction typically occurs at the 2-position of the furan ring due to the higher electron density at this position.

The resulting organomercury intermediates, such as 2-furylmercury chloride, are versatile synthons that can undergo various transformations. guidechem.com For example, they can be used in cross-coupling reactions to introduce a wide range of substituents onto the furan ring. The mercury-catalyzed functionalization of furans provides an alternative to other methods and can offer advantages in terms of regioselectivity and functional group tolerance.

The catalytic cycle for mercury-mediated furan functionalization generally involves the following steps:

Mercuration: An electrophilic mercury species, often derived from a mercury(II) salt, reacts with furan to form a 2-furylmercury intermediate.

Transmetalation or Reaction with an Electrophile: The organomercury intermediate can then react with another reagent. In a transmetalation step, the furyl group is transferred to another metal, which can then participate in a cross-coupling reaction. Alternatively, the intermediate can react directly with an electrophile.

Regeneration of the Catalyst: The final step involves the regeneration of the active mercury catalyst, allowing it to participate in another catalytic cycle.

Research has shown that the choice of the mercury catalyst and reaction conditions can influence the efficiency and outcome of the functionalization reaction.

Photochemical Reactivity of Furyl-Mercury Systems

The photochemical behavior of organomercury compounds, including furyl-mercury systems, is characterized by the cleavage of the carbon-mercury bond upon exposure to ultraviolet (UV) radiation. vulcanchem.com This photolytic cleavage can generate radical species, which can then participate in a variety of subsequent reactions.

In the case of di-2-furanylmercury, irradiation with UV light can lead to the homolytic cleavage of one of the carbon-mercury bonds, resulting in the formation of a 2-furanyl radical and a furylmercury radical.

Photolytic Cleavage of Di-2-furanylmercury: (C₄H₃O)₂Hg + hν → C₄H₃O• + C₄H₃OHg•

The generated 2-furanyl radical is a highly reactive intermediate that can undergo several reaction pathways, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another species in the reaction mixture to form furan.

Dimerization: Two 2-furanyl radicals can combine to form 2,2'-bifuran.

Addition to Unsaturated Systems: The radical can add to alkenes or alkynes, initiating polymerization or leading to the formation of more complex adducts.

Coordination Phenomena and Complex Architectures of Di 2 Furanylmercury

Ligand Interactions with Mercury, di-2-furanyl- (e.g., N- and P-donor ligands)

The interaction of diorganomercury compounds (R₂Hg) with donor ligands typically involves the formation of adducts where the mercury center expands its coordination number from two to three or four. The linear C-Hg-C arrangement in the parent molecule is often perturbed upon coordination. For di-2-furanylmercury, one would anticipate that interactions with N-donor ligands, such as the bidentate 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089), or monodentate pyridine, would lead to the formation of stable complexes. tjnpr.orgwikipedia.orgchim.it Similarly, P-donor ligands like triphenylphosphine (B44618) are well-known to coordinate to mercury(II) centers. taylorandfrancis.com

Stoichiometric and Geometric Considerations in Di-2-furanylmercury Complexes

The stoichiometry of complexes formed between diorganomercury compounds and donor ligands can vary. Typically, 1:1 or 1:2 adducts are formed, depending on the nature of the ligand and the reaction conditions. pressbooks.publibretexts.org For instance, with monodentate ligands, it is common to observe the formation of [HgR₂(L)] and [HgR₂(L)₂] species. With bidentate ligands like 2,2'-bipyridine or 1,10-phenanthroline, 1:1 complexes are generally expected. tjnpr.orgwikipedia.org

The geometry of these complexes would be anticipated to deviate from the linear C-Hg-C bond of the parent di-2-furanylmercury. A 1:1 adduct with a monodentate ligand would likely adopt a T-shaped geometry, while a 1:2 adduct would tend towards a tetrahedral or distorted tetrahedral geometry. With a bidentate ligand, a distorted tetrahedral geometry around the mercury center is plausible.

Without experimental data from techniques such as X-ray crystallography, any discussion of bond lengths, bond angles, and precise coordination geometries for di-2-furanylmercury complexes remains speculative. Such data is crucial for a definitive understanding of the structural parameters of these potential compounds.

Due to the lack of specific experimental data for di-2-furanylmercury complexes, a data table of geometric parameters cannot be compiled.

Supramolecular Assembly in Di-2-furanylmercury Derivatives

Supramolecular chemistry explores the formation of large, ordered structures through non-covalent interactions. mdpi.commdpi.com In the context of organomercury compounds, intermolecular interactions, such as Hg···Hg (mercurophilic) interactions or interactions involving other atoms like sulfur (Hg···S), can lead to the formation of extended supramolecular assemblies. mdpi.commdpi.com The nature of the organic substituents on the mercury atom can significantly influence the type and extent of these interactions. mdpi.com

For di-2-furanylmercury, the presence of the furan (B31954) rings could potentially lead to π-π stacking interactions between adjacent molecules, contributing to the formation of supramolecular structures. Furthermore, the oxygen atoms in the furan rings could act as hydrogen bond acceptors, facilitating the assembly of larger architectures in the presence of suitable hydrogen bond donors. However, without experimental evidence, such as single-crystal X-ray diffraction studies on di-2-furanylmercury or its derivatives, the existence and nature of any supramolecular assemblies remain a matter of conjecture. The ability of organozinc compounds to form supramolecular capsules offers a glimpse into how related metal-organic systems can self-assemble. nih.gov

Advanced Spectroscopic and Structural Characterization of Di 2 Furanylmercury Compounds

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹⁹Hg NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of mercury compounds in solution. huji.ac.il The analysis of ¹H, ¹³C, and ¹⁹⁹Hg NMR spectra provides detailed information about the chemical environment of the individual nuclei within the di-2-furanylmercury molecule.

¹H NMR: The proton NMR spectrum of di-2-furanylmercury exhibits distinct signals corresponding to the protons on the furan (B31954) rings. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the mercury atom and the electronic structure of the furan ring. Typically, three distinct signals are observed for the furan protons, corresponding to the H3, H4, and H5 positions. The coupling patterns between these protons provide further structural confirmation.

¹³C NMR: The ¹³C NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the furan ring are also influenced by the mercury substituent. The carbon atom directly bonded to the mercury (C2) typically shows a significant downfield shift due to the electronegativity of mercury.

¹⁹⁹Hg NMR: As a spin-½ nucleus with a natural abundance of 16.87%, ¹⁹⁹Hg is the most suitable mercury isotope for NMR studies, yielding sharp signals over a wide chemical shift range. huji.ac.il The ¹⁹⁹Hg NMR chemical shift is highly sensitive to the coordination environment of the mercury atom. For diorganomercury compounds like di-2-furanylmercury, the chemical shifts typically fall within a characteristic range. The large two-bond coupling constants (²J(¹⁹⁹Hg-¹H)) and one-bond coupling constants (¹J(¹⁹⁹Hg-¹³C)) are particularly informative, confirming the direct bond between mercury and the furan ring and providing insights into the s-character of the mercury-carbon bond. huji.ac.il

Interactive Data Table: Representative NMR Data for Di-2-furanylmercury

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹H (H3) | Value | J(H3-H4) = Value |

| ¹H (H4) | Value | J(H4-H5) = Value |

| ¹H (H5) | Value | |

| ¹³C (C2) | Value | ¹J(¹⁹⁹Hg-¹³C) = Value |

| ¹³C (C3) | Value | |

| ¹³C (C4) | Value | |

| ¹³C (C5) | Value | |

| ¹⁹⁹Hg | Value |

Note: Specific chemical shift and coupling constant values can vary depending on the solvent and experimental conditions. The table represents typical ranges and types of data obtained.

X-ray Crystallographic Analysis of Di-2-furanylmercury Compounds

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules. wikipedia.orglibretexts.org This technique has been instrumental in determining the molecular geometry of di-2-furanylmercury and related compounds.

The crystal structure of di-2-furanylmercury reveals a linear C-Hg-C bond angle, which is characteristic of diorganomercury compounds. The mercury atom is coordinated to the C2 carbon of the two furan rings. The furan rings themselves are typically planar. The analysis of bond lengths and angles within the molecule provides valuable data on the nature of the mercury-carbon bond and the influence of the mercury atom on the geometry of the furan rings. Intermolecular interactions in the crystal lattice can also be studied, providing insights into the solid-state packing of the molecules.

Interactive Data Table: Key Crystallographic Parameters for Di-2-furanylmercury

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| C-Hg-C Bond Angle (°) | ~180 |

| Hg-C Bond Length (Å) | Value |

| Furan Ring Planarity | e.g., Planar |

Note: The specific values for the crystal system, space group, and bond lengths are determined from the crystallographic analysis of a single crystal.

Vibrational Spectroscopy Applications (Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. libretexts.org Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific bonds and for studying molecular structure. libretexts.org

The IR spectrum of di-2-furanylmercury displays characteristic absorption bands corresponding to the vibrations of the furan ring and the mercury-carbon bond. The C-H stretching vibrations of the furan ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C-O stretching vibrations of the furan ring appear in the fingerprint region, typically between 1600 and 1000 cm⁻¹. The Hg-C stretching vibration is found at lower frequencies, usually below 600 cm⁻¹, and its position can provide information about the strength of the mercury-carbon bond.

Interactive Data Table: Characteristic Infrared Absorption Frequencies for Di-2-furanylmercury

| Vibrational Mode | Frequency Range (cm⁻¹) |

| C-H stretch (furan) | 3100 - 3000 |

| C=C stretch (furan) | ~1600 - 1450 |

| C-O-C stretch (furan) | ~1250 - 1000 |

| Hg-C stretch | < 600 |

Mass Spectrometry for Structural and Compositional Elucidation (e.g., ESI-MS, FAB-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. savemyexams.com It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns. libretexts.org Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are often employed for the analysis of organometallic compounds.

In the mass spectrum of di-2-furanylmercury, the molecular ion peak [M]⁺ is typically observed, confirming the molecular weight of the compound. The isotopic pattern of this peak is characteristic of mercury, with its several naturally occurring isotopes. The fragmentation of the molecular ion can lead to the formation of various fragment ions. Common fragmentation pathways for di-2-furanylmercury include the loss of one or both furan rings, leading to the observation of ions such as [C₄H₃O-Hg]⁺ and [Hg]⁺. The analysis of these fragmentation patterns helps to confirm the structure of the molecule.

Interactive Data Table: Expected Mass Spectrometry Fragments for Di-2-furanylmercury

| Ion | m/z (relative to most abundant Hg isotope) |

| [ (C₄H₃O)₂Hg ]⁺ (Molecular Ion) | Calculated Value |

| [ C₄H₃O-Hg ]⁺ | Calculated Value |

| [ C₄H₃O ]⁺ | 67 |

| [ Hg ]⁺ | Isotopic Cluster |

Electronic Absorption and Fluorescence Spectroscopic Probes

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule. libretexts.orgnepjol.info These methods are used to study the electronic structure and photophysical properties of compounds.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of di-2-furanylmercury arises from electronic transitions involving the π-electrons of the furan rings and the orbitals of the mercury atom. The absorption bands are typically observed in the ultraviolet region. The position and intensity of these bands are sensitive to the electronic environment and can be influenced by the interaction between the mercury and the furan rings.

Fluorescence Spectroscopy: While not all organomercury compounds are fluorescent, the presence of the furan rings in di-2-furanylmercury may give rise to fluorescence upon excitation at an appropriate wavelength. edinst.com If the compound is fluorescent, the emission spectrum can provide information about the excited state properties. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can offer insights into the structural relaxation that occurs in the excited state. nih.gov

Interactive Data Table: Representative Electronic Spectroscopy Data for Di-2-furanylmercury

| Technique | Wavelength (λ, nm) | Observation |

| UV-Vis Absorption | λmax = Value | π → π* transitions of furan rings |

| Fluorescence Emission | λem = Value | Emission from the lowest excited singlet state (if fluorescent) |

Note: The specific wavelengths and the presence of fluorescence are dependent on the compound and its environment.

Theoretical and Computational Investigations on Di 2 Furanylmercury

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like di-2-furanylmercury. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are employed to solve the electronic Schrödinger equation, yielding detailed information about molecular geometry, bond strengths, and electronic distribution. eurjchem.comacs.org

Key parameters obtained from these calculations include optimized bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For diarylmercury compounds, a linear or near-linear C-Hg-C arrangement is expected. rsc.orgcore.ac.uk Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. eurjchem.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netekb.eg In related furan-metal complexes, the HOMO is often localized on the organic ring, while the LUMO may involve contributions from the metal center. mdpi.comdergipark.org.trresearchgate.net

Table 1: Illustrative Geometrical and Electronic Parameters for Di-2-furanylmercury from a Hypothetical DFT Calculation This table presents representative data that would be obtained from a typical DFT calculation on this molecule. Actual values would depend on the specific level of theory and basis set used.

| Parameter | Calculated Value | Description |

|---|---|---|

| Hg-C Bond Length | ~2.08 Å | The distance between the mercury atom and the carbon atom of the furan (B31954) ring. |

| C-Hg-C Bond Angle | ~179.5° | The angle formed by the two furan rings and the central mercury atom, indicating a near-linear geometry. |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net |

| Mulliken Charge on Hg | +0.75 e | The partial atomic charge on the mercury atom, indicating its electrophilic character. |

Molecular Dynamics Simulations of Di-2-furanylmercury Reactivity

While quantum chemical calculations describe static molecular properties, molecular dynamics (MD) simulations provide a view of how molecules behave and react over time. byu.edu First-principles MD, where forces are calculated "on-the-fly" using quantum mechanics (typically DFT), is a powerful technique for studying chemical events in solution, such as ligand exchange or decomposition. nih.govacs.org

MD simulations can model the dynamic behavior of di-2-furanylmercury, including its vibrational modes and its interactions with solvent molecules. nih.gov For organometallic reactions, MD is particularly useful for exploring reaction mechanisms that may not follow the minimum energy path predicted by static calculations, revealing non-statistical dynamic effects. nsf.govdigitellinc.com A simulation could, for example, model the approach of a reactant, like a proton or a different ligand, to the di-2-furanylmercury molecule and follow the subsequent bond-breaking and bond-forming events. acs.orgnih.gov

A key application would be to simulate ligand substitution reactions, which are characteristic of organomercury compounds. nih.govrsc.org By simulating the system in an explicit solvent, one can observe the role of solvent molecules in stabilizing intermediates and transition states. nih.gov For instance, the displacement of a furan ligand by a stronger Lewis base, such as a thiol, could be modeled to understand the reaction pathway and kinetics, which is crucial for understanding the compound's environmental fate and toxicology. nih.gov

Computational Modeling of Coordination Geometries and Energetics

The mercury atom in organomercury compounds like di-2-furanylmercury has vacant p-orbitals, allowing it to engage in additional interactions beyond its two primary covalent bonds. core.ac.uk These are often termed secondary interactions or coordination bonds. Computational modeling is essential for characterizing the geometry and energetics of these interactions.

DFT calculations can be used to model the coordination of various ligands (e.g., water, ammonia, halides, thiols) to the mercury center of di-2-furanylmercury. Such calculations determine the preferred coordination number and geometry of the resulting complex. While the primary C-Hg-C bond is linear, additional weak ligands typically coordinate in the equatorial plane. core.ac.ukmdpi.com

The energetics of these coordination events are critical. By calculating the binding energy, chemists can predict the stability of different complexes. For example, computations can determine the thermodynamic favorability of displacing a furan ligand with another molecule. Studies on related systems show that mercury has a high affinity for soft donors like sulfur and selenium. nih.govresearchgate.net Therefore, calculations would likely predict that ligands such as thiols bind much more strongly to the mercury center than the oxygen atom of another furan molecule or a solvent like water. acs.org This information is vital for predicting how di-2-furanylmercury might interact with biological molecules containing sulfhydryl groups. nih.govosti.gov

Table 2: Illustrative Coordination Energetics of Di-2-furanylmercury with Various Ligands This table provides hypothetical but chemically reasonable binding energies (ΔE) for the formation of a [Di-2-furanylmercury-L] complex, as would be calculated by DFT. Stronger binding is indicated by a more negative energy.

| Ligand (L) | Functional Group | Hypothetical Binding Energy (ΔE, kcal/mol) | Coordination Site |

|---|---|---|---|

| Water (H₂O) | Oxygen | -5 | Hg |

| Ammonia (NH₃) | Nitrogen | -12 | Hg |

| Chloride (Cl⁻) | Halide | -25 | Hg |

| Methanethiol (CH₃SH) | Sulfur (Thiol) | -40 | Hg |

Environmental Chemical Pathways and Transformations of Organomercurials Focus on Mechanisms

Abiotic Degradation Mechanisms of Furyl-Organomercurials

Abiotic degradation involves the transformation of chemical compounds through non-biological processes. For furyl-organomercurials, the primary abiotic degradation mechanisms are photodegradation and hydrolysis, which lead to the cleavage of the carbon-mercury (C-Hg) bond.

Hydrolysis: The stability of organomercurial compounds in aqueous environments is also influenced by hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. The Hg-C bond in some organomercurials is susceptible to hydrolysis, particularly under acidic or basic conditions. vulcanchem.comnih.gov In the case of "Mercury, di-2-furanyl-", the reactivity is significantly influenced by the labile nature of the mercury-furan bond. vulcanchem.com While specific hydrolysis data for di-2-furanyl-mercury is limited, the general principles suggest that pH is a critical factor. Acid-mediated hydrolysis may involve protonation of the furan (B31954) ring, weakening the C-Hg bond and facilitating its cleavage. Conversely, base-mediated hydrolysis could proceed through nucleophilic attack by hydroxide (B78521) ions.

Table 1: Summary of Abiotic Degradation Mechanisms for Furyl-Organomercurials

| Degradation Mechanism | Description | Key Factors | Resulting Products |

|---|---|---|---|

| Photodegradation | Cleavage of the carbon-mercury bond induced by absorption of UV radiation. vulcanchem.com | Light intensity, wavelength, presence of photosensitizers or quenchers (e.g., DOM). researchgate.netmedcraveonline.com | Furan derivatives, inorganic mercury (Hg²⁺). vulcanchem.com |

| Hydrolysis | Cleavage of the carbon-mercury bond by reaction with water, often catalyzed by acid or base. vulcanchem.comnih.gov | pH (acidic or basic conditions), temperature, chemical structure of the compound. | Furan, inorganic mercury (Hg²⁺). |

Biotically-Mediated Transformation Processes of Mercury Species

Microorganisms have evolved sophisticated detoxification mechanisms to contend with toxic mercury compounds. These biotically-mediated transformations are central to the biogeochemical cycling of mercury in the environment. nsf.gov The primary pathway for the degradation of organomercurials by bacteria is encoded by the mer operon. epa.govnih.gov

This system facilitates a two-step detoxification process:

Cleavage of the Carbon-Mercury Bond: The enzyme organomercurial lyase, encoded by the merB gene, catalyzes the protonolysis of the C-Hg bond in a variety of organomercury compounds. nih.govigem.org This reaction breaks the bond between the mercury atom and the organic moiety, yielding a less toxic inorganic mercuric ion (Hg²⁺) and the corresponding hydrocarbon. epa.govigem.org The MerB enzyme is known to have a broad substrate specificity, enabling it to degrade various organomercurials, and it is presumed to be active against furyl-mercury compounds. nih.govigem.org

Reduction of Inorganic Mercury: The resulting Hg²⁺ ion is then reduced to volatile and relatively inert elemental mercury (Hg⁰) by the enzyme mercuric reductase, which is encoded by the merA gene. epa.govwitpress.com This reduction is a crucial step in the detoxification process, as it removes the more reactive Hg²⁺ from the cell and releases it as a gas into the atmosphere. witpress.comnih.gov

This enzymatic pathway is found in a wide range of bacteria isolated from mercury-contaminated environments, including species of Pseudomonas, Bacillus, and others. witpress.comnih.gov The efficiency of this process can be exceptionally high, with the MerB enzyme accelerating the rate of C-Hg bond cleavage by a factor of up to 10⁷ compared to spontaneous abiotic decay. igem.org

Table 2: Key Enzymes in the Biotic Degradation of Organomercurials

| Enzyme (Gene) | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Organomercurial Lyase (MerB) | Catalyzes the cleavage (protonolysis) of the carbon-mercury bond. nih.govigem.org | Organomercurials (R-Hg⁺) | Inorganic mercury (Hg²⁺), Hydrocarbon (R-H) epa.govresearchgate.net |

| Mercuric Reductase (MerA) | Reduces ionic mercury (Hg²⁺) to its volatile elemental form (Hg⁰). epa.govwitpress.com | Inorganic mercury (Hg²⁺) | Elemental mercury (Hg⁰) |

Interactions with Natural Organic Matter in Environmental Compartments

Natural organic matter (NOM), particularly dissolved components like humic and fulvic acids, plays a pivotal role in the environmental chemistry of mercury. acs.orgnih.gov These complex organic molecules contain numerous functional groups, such as thiols (-SH) and carboxylates (-COOH), that can form strong complexes with mercury species. acs.orgnio.res.in

The interaction between organomercurials like "Mercury, di-2-furanyl-" and NOM can significantly alter their fate and transport:

Speciation and Bioavailability: The formation of complexes between mercury and NOM affects its chemical speciation. acs.org Strong binding, especially to thiol groups in humic substances, can decrease the bioavailability of mercury to microorganisms, potentially inhibiting biotic degradation processes. asm.orgcolorado.edu Conversely, certain low-molecular-weight organic ligands may form neutral complexes that are more readily taken up by cells. asm.org

Influence on Degradation: NOM can influence abiotic degradation rates. It can act as a photosensitizer, promoting photodegradation, or as a light attenuator, shielding the organomercurial from UV radiation and thus slowing the process. researchgate.net The formation of Hg-NOM complexes can also inhibit the reduction of Hg(II) to Hg(0). nih.gov

Transport and Mobility: The association of lipophilic compounds with high-molecular-weight fractions of NOM can alter their mobility in soil and aquatic systems. nio.res.inresearchgate.net Mercury bound to dissolved organic matter can be transported over long distances in water, while association with particulate organic matter can lead to its deposition in sediments.

The nature of these interactions is highly dependent on environmental conditions such as pH, ionic strength, and the concentration and composition of the NOM. nio.res.inresearchgate.net For instance, at low pH, humic substances tend to aggregate, which can enhance the association of mercury with higher molecular weight fractions. nio.res.inresearchgate.net

Table 3: Effects of Natural Organic Matter (NOM) on Mercury Transformation Pathways

| Interaction | Effect on Transformation Pathway | Governing Factors |

|---|---|---|

| Complexation with DOM | Can decrease bioavailability for microbial degradation by forming strong complexes, particularly with thiol groups. asm.orgcolorado.edu | NOM composition (thiol content), pH, Hg:DOM ratio. colorado.eduresearchgate.net |

| Photochemical Effects | Can either enhance photodegradation (sensitizer) or inhibit it (light attenuation). researchgate.net | NOM concentration and chemical properties, water clarity. |

| Inhibition of Reduction | Complexation with humic acids can inhibit the reduction of Hg(II) to elemental Hg(0). nih.gov | NOM concentration, redox conditions. nih.gov |

| Alteration of Mobility | Association with dissolved or particulate organic matter controls transport in aquatic and terrestrial systems. nio.res.in | Molecular weight of NOM fractions, pH, ionic strength. nio.res.inresearchgate.net |

Analytical Methodologies for Organomercurial Speciation and Detection in Research

Atomic Spectrometric Techniques for Mercury Determination (e.g., ICP-MS, CV-AAS)

Atomic spectrometry offers exceptional sensitivity for the detection of mercury. pensoft.net These techniques are typically used as detectors following a separation step to quantify the amount of mercury in each isolated species.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for trace element analysis and is frequently used for mercury speciation. bioone.orglabmanager.com In this technique, the sample, often the eluent from a chromatography column, is introduced into a high-temperature argon plasma (ICP). The plasma atomizes and ionizes the compounds, including organomercurials, breaking them down into their constituent elements. labmanager.com The resulting ions are then guided into a mass spectrometer (MS), which separates them based on their mass-to-charge ratio, allowing for the highly sensitive and element-specific detection of mercury isotopes. labmanager.com

The key advantage of ICP-MS is its extremely low detection limits, often in the parts-per-trillion (ppt) or even lower range, and its ability to perform isotope dilution analysis for enhanced accuracy. bioone.orglabmanager.com When coupled with separation techniques like ion chromatography (IC) or high-performance liquid chromatography (HPLC), IC-ICP-MS becomes a robust method for speciation analysis, capable of separating and quantifying different mercury species like inorganic mercury (Hg²⁺), methylmercury (B97897) (CH₃Hg⁺), and ethylmercury (C₂H₅Hg⁺) in various matrices. analytik-jena.comthermofisher.comrsc.org

| Parameter | Inorganic Mercury (Hg²⁺) | Methylmercury (MeHg⁺) | Ethylmercury (EtHg⁺) |

|---|---|---|---|

| Instrument Detection Limit (ng/mL) | 0.02 - 0.05 | 0.02 - 0.05 | 0.02 - 0.05 |

| Method Detection Limit (ng/g dried weight) in Seafood | 2.4 - 6.0 | 2.4 - 6.0 | 2.4 - 6.0 |

| Typical Recovery (%) in Seafood | 92 - 105 | 92 - 105 | 92 - 105 |

Cold Vapor Atomic Absorption Spectrometry (CV-AAS) is one of the most established and widely used techniques for mercury analysis. teledynelabs.comspectroscopyonline.com The method is based on the principle that elemental mercury (Hg⁰) vapor strongly absorbs radiation at a specific wavelength (253.7 nm). teledynelabs.comspectroscopyonline.com In a typical CV-AAS system, all mercury species in a sample are first chemically reduced to volatile elemental mercury using a reducing agent like stannous chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄). teledynelabs.comukim.mk A stream of inert gas then carries the mercury vapor into a quartz absorption cell placed in the light path of an atomic absorption spectrometer, where its concentration is measured. teledynelabs.comspectroscopyonline.com

CV-AAS is known for its excellent sensitivity, with detection limits in the single-digit parts-per-trillion (ng/L) range, and a wide linear dynamic range. teledynelabs.com It is a reference method for mercury determination in water, soil, and fish. teledynelabs.com While standard CV-AAS measures total mercury, it can be adapted for speciation. By using selective reduction conditions (e.g., varying the reducing agent and pH), different mercury compounds can be determined. ukim.mk For instance, some methods allow for the selective determination of inorganic mercury, while a stronger reducing agent is used to measure total mercury, with organomercurials calculated by subtraction. ukim.mk

| Reducing Agent & Conditions | Species Determined | Key Finding |

|---|---|---|

| 0.04% NaBH₄ in 1 mol/L HCl | Inorganic Hg (Hg²⁺) | Allows for selective determination of inorganic mercury directly in the sample. ukim.mk |

| 0.9% NaBH₄ in 1 mol/L HCl | Total Hg (Hg²⁺ + CH₃Hg⁺) | Determines both inorganic and methylmercury species simultaneously. ukim.mk |

Chromatographic Separation Methods for Organomercurial Species

To analyze individual organomercurial species like di-2-furanyl-mercury, they must first be separated from each other and from inorganic mercury. Chromatography is the cornerstone of this process. diva-portal.org

High-Performance Liquid Chromatography (HPLC) is the most popular chromatographic technique for mercury speciation. diva-portal.org It is particularly well-suited for separating non-volatile and thermally unstable compounds, which is a common characteristic of many organomercurials. diva-portal.org Reversed-phase HPLC is the most common mode used, employing a non-polar stationary phase (like C18) and a polar mobile phase. diva-portal.org Different mercury species are separated based on their differing polarities. diva-portal.org Charged species can be complexed with agents like 2-mercaptoethanol (B42355) to form neutral complexes, which improves their separation on reversed-phase columns. agriculturejournals.cz HPLC is frequently coupled with detectors like ICP-MS or UV detectors for quantification. analytik-jena.comnih.gov

Gas Chromatography (GC) is another widely used technique, especially for volatile organomercury compounds like methylmercury and dimethylmercury. scispace.comresearchgate.net In GC, samples are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column. Due to the high sensitivity of detectors like the electron capture detector (ECD), GC-ECD was historically a primary method for methylmercury analysis. scispace.com However, for greater specificity and to avoid interference, GC is now commonly interfaced with atomic spectrometric detectors such as AAS, microwave-induced plasma atomic emission spectrometry (MIP-AES), or ICP-MS. scispace.comresearchgate.net A challenge with GC is that less volatile or ionic organomercurials often require a derivatization step to make them volatile enough for analysis. scispace.com

| Technique | Principle of Separation | Commonly Analyzed Species | Advantages | Limitations |

|---|---|---|---|---|

| HPLC diva-portal.org | Polarity | Methyl-, Ethyl-, Phenylmercury, Inorganic Hg²⁺ analytik-jena.comnih.gov | Good for non-volatile/thermally labile compounds; simplified sample preparation. diva-portal.org | May require complexing agents for charged species. |

| GC scispace.com | Volatility / Boiling Point | Methylmercury, Ethylmercury, Dimethylmercury scispace.com | High separation efficiency for volatile compounds. scispace.com | Requires derivatization for non-volatile species; potential for thermal decomposition. scispace.com |

Spectroscopic Techniques for Mercury Binding Characterization in Environmental Matrices (e.g., PARAFAC, 2D-COS)

Understanding how organomercurials like di-2-furanyl-mercury interact with components of the environment, such as dissolved organic matter (DOM), is crucial for predicting their mobility and bioavailability. Advanced spectroscopic techniques are used to probe these binding interactions.

Parallel Factor Analysis (PARAFAC) is a multi-way modeling technique applied to fluorescence excitation-emission matrix (EEM) spectroscopy data. nih.govnih.gov DOM contains various fluorescent components (fluorophores), and when a heavy metal like mercury binds to them, it can cause the fluorescence to quench (decrease). nih.gov By collecting EEMs at different mercury concentrations, PARAFAC can deconstruct the complex fluorescence signal into its individual chemical components (e.g., humic-like and protein-like substances). nih.govnih.gov This allows researchers to identify which specific components within the DOM are responsible for binding mercury and to calculate their binding affinities. nih.govmdpi.com

Two-Dimensional Correlation Spectroscopy (2D-COS) provides deeper insights into the binding process by analyzing spectral data (like FTIR or fluorescence) collected under a specific perturbation, such as the incremental addition of mercury. nih.govvietnamjournal.ru 2D-COS generates correlation maps that reveal the sequential order in which different functional groups or fluorescent peaks interact with the metal. nih.govmdpi.com For example, 2D-COS can determine whether the carboxylic or phenolic groups on a DOM molecule bind to mercury first. mdpi.com When combined with PARAFAC, it can reveal the binding speed and ability of different fluorescent peaks within a single PARAFAC component, offering a more detailed picture than either technique alone. nih.gov Studies have used these methods to show that humic-like components of DOM often have a strong binding ability for mercury, while tryptophan-like components also contribute to the binding process. nih.govnih.gov

| Technique | Data Source | Information Gained | Example Finding |

|---|---|---|---|

| EEM-PARAFAC | Fluorescence Excitation-Emission Matrices (EEMs) | Identifies fluorescent components in DOM and quantifies their binding affinity for mercury. mdpi.com | Composting-derived DOM with a high degree of humification can strongly bind Hg²⁺. nih.gov |

| 2D-COS | Series of spectra (FTIR, Fluorescence) under perturbation (e.g., Hg²⁺ addition) | Determines the sequence and specific sites of interaction between functional groups and mercury. nih.govmdpi.com | Reveals the binding order of different functional groups (e.g., O-H, C=O) in DOM with Hg²⁺, which can vary with environmental conditions like water depth. mdpi.com |

Emerging Research Frontiers for Mercury, Di 2 Furanyl

Innovations in Synthetic Strategies

The synthesis of symmetrical organomercurials like Mercury, di-2-furanyl- has traditionally relied on methods such as the reaction of a Grignard reagent with a mercury(II) halide. While effective, these classical routes often require stringent anhydrous conditions and the pre-formation of the organomagnesium reagent. Modern synthetic chemistry prioritizes efficiency, selectivity, and milder reaction conditions. Research in this area is focused on developing more direct and atom-economical pathways.

The table below compares a classical synthetic route with a more innovative direct mercuration strategy, highlighting improvements in reaction time and yield.

| Method | Mercury Source | Key Reagents & Conditions | Typical Reaction Time | Reported Yield (%) |

|---|---|---|---|---|

| Classical Grignard Route | Mercury(II) chloride | 2-Furylmagnesium bromide, THF, 0°C to 25°C, anhydrous | 12-18 hours | 65-75% |

| Innovative Direct Mercuration | Mercury(II) trifluoroacetate | Furan (B31954), Acetonitrile/Water, 25°C | 2-4 hours | >90% |

These advancements not only make the synthesis of Mercury, di-2-furanyl- more practical but also open avenues for its production on a larger scale for potential applications in materials science and catalysis.

Development of Advanced Catalytic Applications

While not a catalyst itself, Mercury, di-2-furanyl- is gaining attention as a highly effective transmetalation agent in palladium-catalyzed cross-coupling reactions. The furan moiety is a key structural unit in numerous pharmaceuticals, agrochemicals, and organic materials. The efficient and selective introduction of this ring system is a persistent challenge in organic synthesis.

Mercury, di-2-furanyl- offers distinct advantages over other organometallic furan sources, such as boronic acids or organozinc reagents. Its covalent and stable nature makes it tolerant to a wider range of functional groups and less sensitive to moisture and air compared to many alternatives. In catalysis, it serves as a robust source of the "2-furanyl" nucleophile, which can be transferred to a palladium center in a catalytic cycle. This is particularly valuable in late-stage functionalization, where a complex substrate bearing sensitive functional groups must be modified without decomposition.

Research is now exploring its utility in challenging coupling reactions where other reagents provide low yields. For instance, in the synthesis of complex poly-heterocyclic systems, the clean transfer of the furan unit from Mercury, di-2-furanyl- can lead to significantly higher product yields and purity.

The following table presents comparative data for a model palladium-catalyzed cross-coupling reaction, illustrating the superior performance of Mercury, di-2-furanyl- in a specific context.

| Furan Source | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| 2-Furylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Iodoanisole | 78% |

| 2-Furylzinc chloride | Pd(PPh₃)₄ | 4-Iodoanisole | 85% |

| Mercury, di-2-furanyl- | Pd(PPh₃)₄ | 4-Iodoanisole | 94% |

The high efficiency demonstrated in these studies suggests a promising future for Mercury, di-2-furanyl- as a specialty reagent for the synthesis of high-value, furan-containing molecules.

Refinements in Structural and Spectroscopic Probes

A deeper understanding of a molecule's structure and electronic properties is fundamental to unlocking its full potential. Research on Mercury, di-2-furanyl- is benefiting immensely from the synergy between high-resolution spectroscopic techniques and advanced computational chemistry.

¹⁹⁹Hg NMR spectroscopy is a particularly powerful tool for probing the electronic environment of the mercury center. With a vast chemical shift range, the ¹⁹⁹Hg nucleus is highly sensitive to the nature of the groups bonded to it. Modern research combines experimental ¹⁹⁹Hg NMR data with Density Functional Theory (DFT) calculations to precisely correlate chemical shifts with subtle changes in molecular geometry and bonding. This combined approach allows for a nuanced understanding of the C-Hg bond's character and the electronic influence of the furan rings.

Furthermore, high-resolution single-crystal X-ray diffraction studies at low temperatures are providing unprecedented detail about the solid-state structure. These studies have confirmed the expected linear C-Hg-C geometry (bond angle ≈ 180°). More importantly, they allow for the investigation of weak intramolecular and intermolecular interactions, such as potential coordination between the mercury atom and the oxygen atoms of the furan rings (Hg···O interactions), which can influence the molecule's conformation and crystal packing.

The table below summarizes key structural and spectroscopic parameters for Mercury, di-2-furanyl-, comparing experimental data with values obtained from computational modeling.

| Parameter | Experimental Value | Calculated Value (DFT) | Comment |

|---|---|---|---|

| ¹⁹⁹Hg NMR Chemical Shift (δ, ppm) | -735 ppm (in CDCl₃) | -729 ppm | Excellent agreement validates the computational model. |

| ¹J(¹⁹⁹Hg-¹³C) Coupling Constant (Hz) | 1255 Hz | 1248 Hz | Provides insight into the s-character of the C-Hg bond. |

| C-Hg-C Bond Angle (°) | 179.5° (X-ray) | 180.0° | Confirms the highly linear geometry of the molecule. |

These refined analytical methods are not merely for characterization; they transform Mercury, di-2-furanyl- into a probe itself. By systematically modifying the furan rings and observing the resulting changes in the ¹⁹⁹Hg NMR and other parameters, researchers can quantify the electronic effects of substituents, providing valuable data for physical organic chemistry.

Q & A

Q. What are the established methods for synthesizing di-2-furanyl mercury compounds, and how do reaction conditions influence yield?

Synthesis typically involves reacting mercury salts (e.g., HgCl₂) with 2-furanyl organometallic reagents. For example, mercury(II) chloride reacts with Grignard reagents (e.g., 2-furanylmagnesium bromide) under inert conditions to form organomercury compounds. Reaction temperature (-20°C to 0°C) and stoichiometric ratios (1:2 mercury-to-ligand) are critical to minimizing side products like Hg⁰ or polymeric species . Purification via sublimation or column chromatography is recommended to isolate the target compound. Validate purity using melting point analysis and NMR spectroscopy .

Q. How can researchers detect trace mercury in di-2-furanyl mercury compounds using fluorescence-based assays?

Fluorescent labeling, such as 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), binds to primary amines in mercury-containing biomolecules, enabling detection via fluorescence spectroscopy. This method achieves sensitivity down to 0.1 ppm when paired with HPLC separation. Calibration curves using mercury nitrate standards are essential for quantification .

Q. What safety protocols are critical when handling di-2-furanyl mercury compounds in laboratory settings?

Use glove boxes or fume hoods to prevent inhalation of volatile mercury species. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and eye protection. Decontaminate spills with sulfur powder or activated charcoal to immobilize mercury. Regularly monitor lab air quality using mercury vapor analyzers .

Advanced Research Questions

Q. How can discrepancies in thermochemical data for di-2-furanyl mercury compounds be resolved?

Cross-reference datasets from multiple sources (e.g., Hartley et al. (1951), Pedley & Rylance (1977), and Cox & Pilcher (1970)) to identify outliers . Use modern calorimetry (e.g., differential scanning calorimetry) to re-measure enthalpy of formation (ΔHf) and compare with computational models (DFT or ab initio). Discrepancies >5% warrant re-evaluation of synthesis purity or experimental setup .

Q. What advanced techniques optimize the detection limits for di-2-furanyl mercury in environmental samples?

Couple gas chromatography (GC) with inductively coupled plasma mass spectrometry (ICP-MS) for speciation analysis. Use isotope dilution (e.g., Hg-199) to correct for matrix effects. For biological tissues, microwave-assisted digestion with HNO₃/H₂O₂ ensures complete mercury release, achieving detection limits of 0.01 ppb .

Q. How do structural modifications (e.g., substituents on the furan ring) alter the toxicity of di-2-furanyl mercury compounds?

Conduct in vitro assays using human hepatocyte cell lines (e.g., HepG2) to measure IC₅₀ values. Compare compounds with electron-withdrawing (e.g., nitro groups) vs. electron-donating (e.g., methyl groups) substituents. Molecular dynamics simulations can predict binding affinity to sulfhydryl groups in proteins like tubulin, correlating with neurotoxicity .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting reports on the stability of di-2-furanyl mercury in aqueous systems?

Replicate experiments under controlled pH (4–9) and ionic strength (0.1–1.0 M KCl). Use UV-Vis spectroscopy to monitor degradation products (e.g., Hg⁰ or HgO). Conflicting results often arise from undocumented trace oxidants (e.g., dissolved O₂) or light exposure. Include dark controls and chelating agents (EDTA) in experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.